![molecular formula C30H29N5O5S B2363875 3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide CAS No. 1101804-13-0](/img/structure/B2363875.png)
3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide
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Overview
Description
3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide is a useful research compound. Its molecular formula is C30H29N5O5S and its molecular weight is 571.65. The purity is usually 95%.
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Biological Activity
The compound 3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide is a complex organic molecule that belongs to the class of imidazoquinazolines. This article explores its biological activity, including its potential therapeutic applications and mechanisms of action, supported by recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be analyzed through its components:
- Imidazo[1,2-c]quinazoline core : Known for various biological activities, including anticancer and antimicrobial properties.
- Substituents : The presence of methoxyphenyl and carbamoyl groups enhances its pharmacological profile.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds with similar imidazoquinazoline structures have shown cytotoxic effects against various cancer cell lines:
Compound | Cell Line | GI50 (µM) |
---|---|---|
3.20 | NCI-H522 (Lung) | 0.34 |
3.20 | OVCAR-3 (Ovarian) | 0.33 |
3.20 | MCF7 (Breast) | 0.52 |
These findings suggest that the compound may also possess similar anticancer activity, potentially inhibiting cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .
The mechanism through which this compound exerts its biological effects likely involves:
- EGFR Inhibition : Similar compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer progression .
- Cholinesterase Inhibition : Some imidazoquinazolines have demonstrated inhibitory effects on cholinesterase enzymes, suggesting potential applications in neurodegenerative diseases .
Case Studies
- In Vitro Studies : A study focusing on substituted imidazoquinazolines found that certain derivatives exhibited potent inhibition against cancer cell lines, with IC50 values ranging from nanomolar to micromolar concentrations .
- Molecular Docking Studies : These studies revealed crucial binding interactions between the compound and target proteins, confirming its potential as a therapeutic agent .
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
-
Anticancer Activity :
- Studies have shown that imidazoquinazolines can inhibit cancer cell proliferation. For instance, derivatives have been synthesized and evaluated for their anticancer properties, showing effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Case Studies
Several studies provide insights into the efficacy of compounds related to 3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide:
Q & A
Q. Basic: What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?
Answer:
Optimization involves stepwise control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, nucleophilic substitution steps (e.g., thioether bond formation) require anhydrous conditions and catalysts like triethylamine . Purification via column chromatography or recrystallization, followed by analytical validation (HPLC, NMR), ensures >95% purity. Yield improvements (e.g., 68–95%) are achieved by iterative adjustments, such as varying stoichiometric ratios of intermediates .
Q. Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?
Answer:
- 1H/13C NMR : Resolve methoxyphenyl and imidazoquinazoline proton environments .
- HPLC : Quantify purity (>98%) using C18 columns with acetonitrile/water gradients .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ via ESI-MS) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) groups .
Q. Advanced: How can researchers design experiments to resolve contradictions in reported biological activities (e.g., kinase inhibition vs. apoptosis induction)?
Answer:
- Orthogonal Assays : Combine kinase inhibition assays (e.g., ADP-Glo™) with apoptosis markers (caspase-3/7 activation) .
- Dose-Response Studies : Establish IC50 values across cell lines (e.g., HeLa vs. MCF-7) to differentiate target selectivity .
- Proteomic Profiling : Use SILAC labeling to identify off-target interactions .
Q. Advanced: What computational strategies are recommended for predicting the compound’s mechanism of action?
Answer:
- Molecular Docking : Simulate binding to kinase domains (e.g., EGFR, VEGFR) using AutoDock Vina .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM) .
- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. chloro groups) with activity .
Q. Basic: How can researchers assess the compound’s solubility and stability for in vitro assays?
Answer:
- Solubility Screening : Use DMSO stock solutions (10 mM) diluted in PBS or cell culture media, monitored via UV-Vis (λmax ~270 nm) .
- Stability Studies : Incubate at 37°C for 24–72 hours; analyze degradation products via LC-MS .
Q. Advanced: What experimental designs are suitable for studying structure-activity relationships (SAR) of this compound?
Answer:
- Systematic Substitution : Synthesize analogs with variations in methoxyphenyl or sulfanyl groups .
- Free-Wilson Analysis : Quantify contributions of substituents to bioactivity (e.g., logP vs. IC50) .
- Crystallography : Resolve X-ray structures of ligand-target complexes to guide rational design .
Q. Basic: What in vitro models are appropriate for preliminary toxicity profiling?
Answer:
- HepG2 Cells : Assess hepatotoxicity via ATP-based viability assays (CellTiter-Glo®) .
- hERG Inhibition : Use patch-clamp electrophysiology to evaluate cardiac risk .
Q. Advanced: How can contradictions in pharmacokinetic data (e.g., bioavailability) be addressed?
Answer:
- Comparative PK Studies : Administer via oral and IV routes in rodent models; quantify plasma levels via LC-MS/MS .
- Caco-2 Permeability Assays : Measure apparent permeability (Papp) to predict intestinal absorption .
Q. Basic: What are the critical steps for validating target engagement in cellular assays?
Answer:
- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization post-treatment .
- Western Blotting : Monitor phosphorylation status of downstream kinases (e.g., ERK, Akt) .
Q. Advanced: How can AI/ML enhance the optimization of this compound’s synthetic route?
Answer:
- DoE (Design of Experiments) : Use platforms like COMSOL Multiphysics to model reaction parameters (e.g., solvent polarity, temperature) .
- Reinforcement Learning : Train models on reaction databases to predict optimal catalysts or intermediates .
Q. Basic: What are the key challenges in scaling up synthesis from milligram to gram quantities?
Answer:
- Purification Bottlenecks : Replace column chromatography with continuous flow crystallization .
- Intermediate Stability : Optimize storage conditions (e.g., inert atmosphere, −20°C) for hygroscopic intermediates .
Q. Advanced: How can researchers integrate omics data to elucidate the compound’s polypharmacology?
Answer:
- Transcriptomics : RNA-seq to identify differentially expressed pathways (e.g., apoptosis, angiogenesis) .
- Chemoproteomics : Use activity-based probes to map off-target interactions .
Q. Basic: What analytical controls are essential for batch-to-batch consistency?
Answer:
- QC Protocols : Enforce NMR purity thresholds (e.g., <2% impurities) and LC-MS identity checks .
- Reference Standards : Use certified commercial standards for calibration .
Q. Advanced: What strategies mitigate metabolic instability identified in preclinical studies?
Answer:
- Prodrug Design : Introduce ester or amide moieties to block CYP450 oxidation sites .
- Isotope Labeling : Use 14C-labeled compound to track metabolic pathways .
Q. Basic: How should researchers handle discrepancies between computational predictions and experimental bioactivity data?
Answer:
- Blind Docking : Test multiple conformations of the target protein to account for flexibility .
- Experimental Validation : Prioritize high-throughput screening hits over in silico predictions .
Properties
IUPAC Name |
3-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N5O5S/c1-39-21-12-10-19(11-13-21)17-31-26(36)15-14-25-29(38)35-28(33-25)23-8-3-4-9-24(23)34-30(35)41-18-27(37)32-20-6-5-7-22(16-20)40-2/h3-13,16,25H,14-15,17-18H2,1-2H3,(H,31,36)(H,32,37) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWMHADPNJIQKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5=CC(=CC=C5)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N5O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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